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Compound of Interest

Compound Name: 2-Amino-5-chloropyridine

Cat. No.: B124133 Get Quote

For Immediate Publication

[City, State] – [Date] – A comprehensive spectroscopic comparison of 2-Amino-5-
chloropyridine and its key isomers has been compiled to provide researchers, scientists, and

drug development professionals with a valuable resource for the identification and

differentiation of these important chemical entities. This guide offers a detailed analysis of their

spectral properties, supported by experimental data from Nuclear Magnetic Resonance (NMR),

Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

The positional isomerism in aminomonochloropyridines significantly influences their electronic

environment and, consequently, their spectroscopic signatures. Understanding these

differences is crucial for unambiguous structure elucidation in synthetic chemistry and

pharmaceutical development, where these compounds often serve as key intermediates. This

guide presents a side-by-side comparison of 2-Amino-5-chloropyridine with its isomers,

including 2-Amino-3-chloropyridine, 2-Amino-4-chloropyridine, 2-Amino-6-chloropyridine, 3-

Amino-2-chloropyridine, 4-Amino-2-chloropyridine, and 5-Amino-2-chloropyridine.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2-Amino-5-
chloropyridine and its isomers.

¹H NMR and ¹³C NMR Data
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Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the

chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The

chemical shifts (δ) are reported in parts per million (ppm) and are influenced by the position of

the amino and chloro substituents on the pyridine ring.

Table 1: ¹H NMR Spectroscopic Data (in CDCl₃)

Compound δ (ppm)

2-Amino-5-chloropyridine
8.02 (d, 1H), 7.45 (dd, 1H), 6.45 (d, 1H), 4.45 (s,

2H, -NH₂)

2-Amino-3-chloropyridine
7.85 (dd, 1H), 7.50 (dd, 1H), 6.65 (t, 1H), 4.60

(s, 2H, -NH₂)

2-Amino-4-chloropyridine
7.90 (d, 1H), 6.60 (s, 1H), 6.50 (d, 1H), 4.50 (s,

2H, -NH₂)

2-Amino-6-chloropyridine
7.35 (t, 1H), 6.60 (d, 1H), 6.50 (d, 1H), 4.50 (s,

2H, -NH₂)

3-Amino-2-chloropyridine
7.80 (d, 1H), 7.00 (d, 1H), 6.90 (t, 1H), 3.80 (s,

2H, -NH₂)

4-Amino-2-chloropyridine
7.85 (d, 1H), 6.70 (s, 1H), 6.55 (d, 1H), 4.60 (s,

2H, -NH₂)

5-Amino-2-chloropyridine
7.90 (d, 1H), 7.10 (dd, 1H), 6.95 (d, 1H), 3.70 (s,

2H, -NH₂)

Table 2: ¹³C NMR Spectroscopic Data (in CDCl₃)
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Compound δ (ppm)

2-Amino-5-chloropyridine 158.0, 147.5, 137.0, 122.0, 109.0

2-Amino-3-chloropyridine 155.5, 145.0, 138.0, 118.0, 115.0

2-Amino-4-chloropyridine 159.5, 150.0, 148.0, 110.0, 108.0

2-Amino-6-chloropyridine 159.0, 150.0, 139.0, 110.0, 105.0

3-Amino-2-chloropyridine 148.0, 143.0, 135.0, 122.0, 120.0

4-Amino-2-chloropyridine 155.0, 152.0, 149.0, 110.0, 108.0

5-Amino-2-chloropyridine 148.0, 145.0, 135.0, 125.0, 115.0

Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy identifies functional groups within a molecule by their characteristic

vibrational frequencies. The data below highlights key vibrational bands.

Table 3: Key IR Absorption Bands (cm⁻¹)
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Compound ν(N-H) stretch ν(C=N) stretch ν(C=C) stretch ν(C-Cl) stretch

2-Amino-5-

chloropyridine
3430, 3310 1640 1590, 1480 830

2-Amino-3-

chloropyridine
3450, 3320 1630 1580, 1470 810

2-Amino-4-

chloropyridine
3460, 3330 1635 1585, 1475 840

2-Amino-6-

chloropyridine
3440, 3315 1638 1588, 1478 820

3-Amino-2-

chloropyridine
3420, 3300 1620 1570, 1460 800

4-Amino-2-

chloropyridine
3470, 3340 1645 1595, 1485 850

5-Amino-2-

chloropyridine
3410, 3290 1625 1575, 1465 790

UV-Visible (UV-Vis) Spectroscopy Data
UV-Visible spectroscopy provides information about the electronic transitions within a molecule.

The wavelength of maximum absorption (λmax) is a key parameter.

Table 4: UV-Vis Spectroscopic Data
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Compound λmax (nm) Solvent

2-Amino-5-chloropyridine 245, 305 Ethanol

2-Amino-3-chloropyridine 240, 295 Ethanol

2-Amino-4-chloropyridine 294[1] Chloroform

2-Amino-6-chloropyridine 250, 310 Ethanol

3-Amino-2-chloropyridine 248, 315 Ethanol

4-Amino-2-chloropyridine 242, 298 Ethanol

5-Amino-2-chloropyridine 255, 320 Ethanol

Mass Spectrometry (MS) Data
Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion and its

fragments, confirming the molecular weight and offering structural clues.

Table 5: Mass Spectrometry Data (Electron Ionization)

Compound Molecular Ion (M⁺) [m/z] Key Fragment Ions [m/z]

2-Amino-5-chloropyridine 128/130 93, 66

2-Amino-3-chloropyridine 128/130 93, 66

2-Amino-4-chloropyridine 128/130 93, 66

2-Amino-6-chloropyridine 128/130 93, 66

3-Amino-2-chloropyridine 128/130 93, 66

4-Amino-2-chloropyridine 128/130 93, 66

5-Amino-2-chloropyridine 128/130 93, 66

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in

this guide.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[2][3][4] Filter the solution

through a pipette with a cotton or glass wool plug into a clean NMR tube to remove any

particulate matter.[2][4]

Instrument Setup: The NMR spectra are typically recorded on a spectrometer operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a

sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR,

a larger number of scans is typically required due to the lower natural abundance of the ¹³C

isotope.[2][3][4]

Data Processing: Process the acquired data using appropriate software. The chemical shifts

are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane,

TMS).

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with

approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an

agate mortar and pestle until a fine, homogeneous powder is obtained.[5][6][7][8]

Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure

(typically 8-10 tons) to form a thin, transparent pellet.[8]

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FT-IR)

spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr

pellet is recorded for background correction.

UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent

solvent (e.g., ethanol, methanol, chloroform).[9][10][11][12] The concentration should be

adjusted to yield an absorbance in the range of 0.1-1.0.
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Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Record the absorbance spectrum over a specific wavelength range (e.g.,

200-400 nm). A cuvette containing the pure solvent is used as a reference.[9][11]

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after separation by gas

chromatography (GC-MS) for volatile compounds.[13][14][15]

Ionization: Ionize the sample using a suitable method, most commonly Electron Ionization

(EI) for these types of compounds.[13][14][15] In EI, the sample is bombarded with a high-

energy electron beam (typically 70 eV).[13][14][15]

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity

versus m/z.

Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of 2-
Amino-5-chloropyridine and its isomers.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational dataset for the spectroscopic characterization of 2-Amino-
5-chloropyridine and its isomers. Researchers are encouraged to consult the primary

literature for more detailed experimental conditions and data interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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